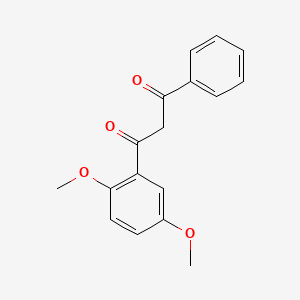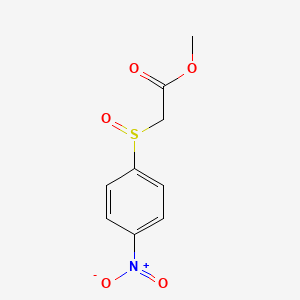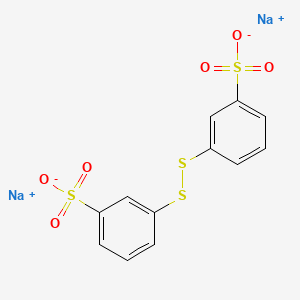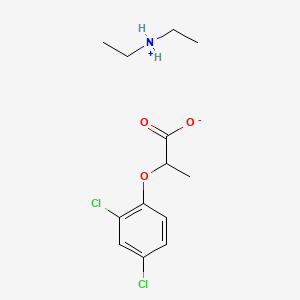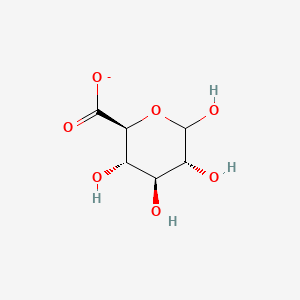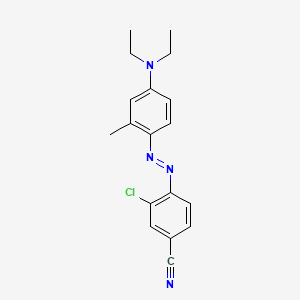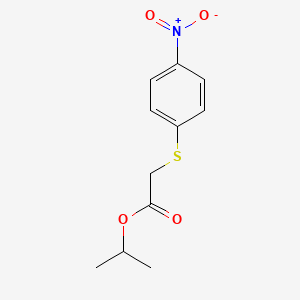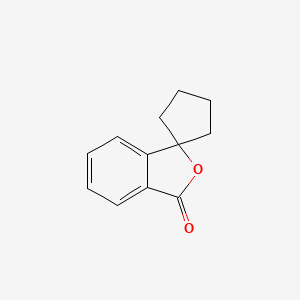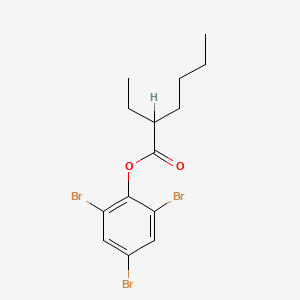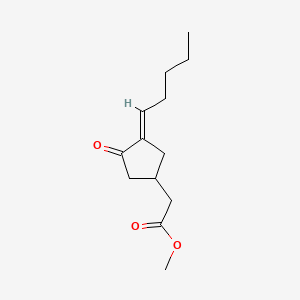
Benzene, 1,1'-(2,2-dichloroethylidene)bis[chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] is an organochlorine compound with the molecular formula C18H20Cl2. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is also referred to by several other names, including Ethane, 1,1-dichloro-2,2-bis(p-ethylphenyl)- and Di(p-ethylphenyl)dichloroethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] typically involves the reaction of ethylbenzene with chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the chlorination process. The resulting product is then purified through various methods such as distillation and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the efficient chlorination of ethylbenzene, producing large quantities of the desired compound. The process is optimized to ensure high yield and purity, with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its effects on biological systems, including its potential as a pesticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but with different chlorine positioning.
Dichlorodiphenyltrichloroethane (DDT): Another organochlorine compound with similar applications but different chemical properties.
Mitotane: A chemotherapeutic agent derived from DDD with specific medical applications.
Uniqueness
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
27013-25-8 |
|---|---|
Molekularformel |
C14H10Cl4 |
Molekulargewicht |
320.0 g/mol |
IUPAC-Name |
1-chloro-2-[2,2-dichloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-11-7-3-1-5-9(11)13(14(17)18)10-6-2-4-8-12(10)16/h1-8,13-14H |
InChI-Schlüssel |
DZMBRVBUZCHZOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


